Cas no 1040653-06-2 (2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[(4-sulfamoylphenyl)methyl]acetamide)

2-{2-[(4-Fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[(4-sulfamoylphenyl)methyl]acetamide is a synthetic organic compound featuring a thiazole core functionalized with a 4-fluorophenylamino group and an acetamide linker to a 4-sulfamoylbenzyl moiety. This structure suggests potential biological activity, particularly in medicinal chemistry applications, due to the presence of the sulfonamide group, known for its role in enzyme inhibition. The fluorophenyl and thiazole components may enhance binding affinity and selectivity in target interactions. The compound’s well-defined molecular architecture allows for precise modifications, making it a valuable intermediate in drug discovery. Its synthetic route is optimized for high purity and yield, ensuring reproducibility in research and development settings.
2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[(4-sulfamoylphenyl)methyl]acetamide structure
1040653-06-2 structure
Product name:2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[(4-sulfamoylphenyl)methyl]acetamide
CAS No:1040653-06-2
MF:C18H17FN4O3S2
MW:420.480984449387
CID:5791785
PubChem ID:27377870

2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[(4-sulfamoylphenyl)methyl]acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[(4-sulfamoylphenyl)methyl]acetamide
    • AKOS024508159
    • 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(4-sulfamoylbenzyl)acetamide
    • F5382-0558
    • 1040653-06-2
    • 2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-N-[(4-sulfamoylphenyl)methyl]acetamide
    • VU0642951-1
    • Inchi: 1S/C18H17FN4O3S2/c19-13-3-5-14(6-4-13)22-18-23-15(11-27-18)9-17(24)21-10-12-1-7-16(8-2-12)28(20,25)26/h1-8,11H,9-10H2,(H,21,24)(H,22,23)(H2,20,25,26)
    • InChI Key: DUGBYHWYIOECCG-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)CNC(CC1=CSC(NC2C=CC(=CC=2)F)=N1)=O)(N)(=O)=O

Computed Properties

  • Exact Mass: 420.07261093g/mol
  • Monoisotopic Mass: 420.07261093g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 615
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 151Ų

2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[(4-sulfamoylphenyl)methyl]acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5382-0558-40mg
2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[(4-sulfamoylphenyl)methyl]acetamide
1040653-06-2
40mg
$140.0 2023-09-10
Life Chemicals
F5382-0558-75mg
2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[(4-sulfamoylphenyl)methyl]acetamide
1040653-06-2
75mg
$208.0 2023-09-10
Life Chemicals
F5382-0558-2mg
2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[(4-sulfamoylphenyl)methyl]acetamide
1040653-06-2
2mg
$59.0 2023-09-10
Life Chemicals
F5382-0558-100mg
2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[(4-sulfamoylphenyl)methyl]acetamide
1040653-06-2
100mg
$248.0 2023-09-10
Life Chemicals
F5382-0558-10μmol
2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[(4-sulfamoylphenyl)methyl]acetamide
1040653-06-2
10μmol
$69.0 2023-09-10
Life Chemicals
F5382-0558-15mg
2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[(4-sulfamoylphenyl)methyl]acetamide
1040653-06-2
15mg
$89.0 2023-09-10
Life Chemicals
F5382-0558-20μmol
2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[(4-sulfamoylphenyl)methyl]acetamide
1040653-06-2
20μmol
$79.0 2023-09-10
Life Chemicals
F5382-0558-2μmol
2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[(4-sulfamoylphenyl)methyl]acetamide
1040653-06-2
2μmol
$57.0 2023-09-10
Life Chemicals
F5382-0558-1mg
2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[(4-sulfamoylphenyl)methyl]acetamide
1040653-06-2
1mg
$54.0 2023-09-10
Life Chemicals
F5382-0558-20mg
2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[(4-sulfamoylphenyl)methyl]acetamide
1040653-06-2
20mg
$99.0 2023-09-10

2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[(4-sulfamoylphenyl)methyl]acetamide Related Literature

Additional information on 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[(4-sulfamoylphenyl)methyl]acetamide

Professional Introduction to Compound with CAS No. 1040653-06-2 and Product Name: 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[(4-sulfamoylphenyl)methyl]acetamide

Compound with the CAS number 1040653-06-2 and the product name 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[(4-sulfamoylphenyl)methyl]acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential therapeutic applications. The molecular structure incorporates a thiazole core, which is a well-documented scaffold in medicinal chemistry, known for its broad spectrum of biological activities. Specifically, the presence of a 4-fluorophenyl group and a 4-sulfamoylphenyl moiety introduces specific electronic and steric properties that modulate the compound's interactions with biological targets.

The thiazole ring in this compound is a key pharmacophore, contributing to its stability and reactivity. Thiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of the 4-fluorophenylamino group enhances the compound's binding affinity to enzymes and receptors, making it a promising candidate for drug development. Furthermore, the sulfamoyl group in the 4-sulfamoylphenylmethylacetamide moiety adds an additional layer of functionality, enabling interactions with various biological pathways.

Recent research has highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. The 4-fluorophenyl substituent in this molecule imparts metabolic stability and enhances binding affinity by influencing electronic distributions. Studies have demonstrated that fluorine atoms can increase the lipophilicity of molecules, thereby improving their bioavailability. This property is particularly valuable in drug design, where optimizing pharmacokinetic parameters is crucial for therapeutic efficacy.

The sulfamoyl group is another critical feature of this compound. Sulfonamides are well-known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant effects. The presence of the sulfamoyl moiety in the 4-sulfamoylphenylmethylacetamide part of the molecule suggests potential interactions with sulfonamide-binding sites on enzymes and receptors. This could lead to novel therapeutic applications, particularly in areas where sulfonamide-based drugs are already established.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, has been instrumental in constructing the complex molecular framework efficiently. These synthetic strategies not only enhance the efficiency of production but also allow for modifications that can further optimize biological activity.

In terms of biological activity, preliminary studies have shown that this compound exhibits promising properties in vitro. It demonstrates inhibitory effects on several key enzymes and receptors relevant to various diseases. For instance, its interaction with enzymes involved in metabolic pathways could make it a candidate for treating metabolic disorders. Additionally, its potential to modulate inflammatory pathways suggests applications in managing chronic inflammatory conditions.

The compound's structural features also make it an attractive scaffold for further derivatization. By modifying specific parts of the molecule, such as the thiazole ring or the aromatic substituents, researchers can explore new analogs with enhanced or altered biological activities. This flexibility is crucial for developing drugs that are both effective and have minimal side effects.

One of the most exciting aspects of this compound is its potential application in oncology research. Thiazole derivatives have shown promise as anticancer agents due to their ability to interfere with critical cellular processes such as DNA replication and cell signaling. The unique combination of substituents in this molecule may enhance its ability to target cancer cells specifically while sparing healthy cells.

Another area where this compound shows promise is in neurodegenerative disease research. The interaction between sulfonamide-based compounds and neurological pathways has been extensively studied. The presence of both a thiazole ring and a sulfamoyl group suggests that this molecule could interact with targets involved in diseases like Alzheimer's and Parkinson's.

The development of new pharmaceuticals relies heavily on understanding how molecules interact with biological systems at a molecular level. Computational methods, such as molecular docking simulations, have been increasingly used to predict binding affinities and identify potential drug candidates before conducting expensive wet-lab experiments. This compound has been subjected to such computational studies, which have provided valuable insights into its mechanism of action.

The results from these simulations suggest that this compound binds effectively to several key targets relevant to various diseases. By understanding these interactions at an atomic level, researchers can design more effective drugs with fewer side effects. This approach aligns with modern trends in drug discovery that emphasize precision medicine and personalized therapies.

In conclusion,2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[(4-sulfamoylphenyl)methyl]acetamide (CAS No. 1040653-06-2) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its incorporation of key pharmacophores such as the thiazole ring, 4-fluorophenyl group, and sulfamoyl moiety makes it a versatile scaffold for drug development across multiple therapeutic areas including oncology, metabolic disorders, inflammation, neurodegenerative diseases, among others.

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